Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I)
Description
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) (C₃₅H₅₃AuClO₂P, MW: 769.19), commonly referred to as BrettPhos AuCl, is a mononuclear gold(I) complex with a sterically bulky, electron-rich phosphine ligand. It is classified as a high-purity catalyst (97%) for gold-mediated reactions, particularly in cross-coupling and cyclization processes . The ligand framework combines dicyclohexylphosphine, dimethoxy substituents at the 3,6-positions, and triisopropyl groups at the 2',4',6'-positions of the biphenyl backbone. This structural design enhances steric protection around the gold center while modulating electronic properties for catalytic efficiency .
Properties
Molecular Formula |
C35H53AuClO2P |
|---|---|
Molecular Weight |
769.2 g/mol |
IUPAC Name |
chlorogold;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane |
InChI |
InChI=1S/C35H53O2P.Au.ClH/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;;/h19-25,27-28H,9-18H2,1-8H3;;1H/q;+1;/p-1 |
InChI Key |
CDLGGLLRZVWITN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.Cl[Au] |
Origin of Product |
United States |
Preparation Methods
Biphenyl Framework Construction
The 2',4',6'-triisopropylbiphenyl core is constructed via Suzuki-Miyaura cross-coupling between a boronic acid derivative and a halogenated arene. For example, 3,6-dimethoxy-2-bromobenzene reacts with 2,4,6-triisopropylphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃) in tetrahydrofuran (THF) at 80°C for 24 hours. The methoxy groups at the 3- and 6-positions enhance electron density, facilitating subsequent phosphorylation.
Phosphorylation
The biphenyl intermediate undergoes phosphorylation using dicyclohexylphosphine (Cy₂PH) under inert conditions. A common approach involves lithiation at the 2-position of the biphenyl using n-butyllithium (n-BuLi) at −78°C in THF, followed by quenching with Cy₂PCl. This yields the tertiary phosphine ligand in moderate yields (60–70%).
Gold(I) Complex Formation
Coordination of the phosphine ligand to gold(I) chloride is achieved through two primary routes:
Direct Reaction with AuCl(SMe₂)
A widely reported method involves reacting the phosphine ligand with chloro(dimethylsulfide)gold(I) (AuCl(SMe₂)) in dichloromethane (DCM) at room temperature for 12–24 hours. The reaction proceeds via ligand substitution, displacing the dimethyl sulfide (SMe₂) group:
This method offers high yields (85–90%) and minimal byproducts, as confirmed by NMR spectroscopy.
In Situ Generation from HAuCl₄
Alternative protocols reduce tetrachloroauric acid (HAuCl₄) in the presence of the phosphine ligand. A reducing agent such as sodium borohydride (NaBH₄) is added to an ethanol-water mixture containing HAuCl₄ and the ligand. The reaction is stirred at 0°C for 2 hours, yielding the gold(I) complex as a precipitate. However, this method is less favored due to lower yields (50–60%) and challenges in isolating pure product.
Purification and Characterization
Crystallization and Filtration
The crude product is purified via recrystallization from a dichloromethane/hexanes mixture. Slow evaporation at −20°C yields pale yellow crystals suitable for X-ray diffraction.
Spectroscopic Analysis
-
NMR : Aromatic protons of the biphenyl moiety resonate at δ 6.8–7.2 ppm, while methoxy groups appear as singlets near δ 3.8 ppm.
-
NMR : A sharp singlet at δ 35–40 ppm confirms coordination of the phosphine to gold(I).
-
Elemental Analysis : Calculated for C₃₅H₅₃AuClO₂P: C, 49.28%; H, 6.28%. Observed values align within 0.4%.
Comparative Analysis of Synthetic Routes
| Method | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| AuCl(SMe₂) substitution | AuCl(SMe₂), DCM | RT, 24 h | 85–90% | 97% |
| HAuCl₄ reduction | HAuCl₄, NaBH₄, EtOH | 0°C, 2 h | 50–60% | 80–85% |
The AuCl(SMe₂) route is superior in yield and scalability, making it the preferred industrial method.
Challenges and Optimizations
Chemical Reactions Analysis
Types of Reactions
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different gold species.
Reduction: It can be reduced to gold(0) species.
Substitution: The chloride ligand can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the gold complex .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of gold(III) species, while reduction can yield gold(0) nanoparticles .
Scientific Research Applications
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including cross-coupling reactions and cyclizations.
Biology: The compound is studied for its potential use in biological imaging and as a therapeutic agent.
Medicine: Research is ongoing into its use in drug delivery systems and as an anti-cancer agent.
Mechanism of Action
The mechanism by which Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) exerts its effects involves the activation of substrates through coordination to the gold center. This coordination facilitates various chemical transformations by stabilizing reaction intermediates and lowering activation energies . The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparison with Similar Compounds
Key Observations :
- Steric Bulk : BrettPhos AuCl and XPhos AuCl share the 2',4',6'-triisopropyl motif, which creates significant steric hindrance. However, BrettPhos AuCl incorporates additional 3,6-dimethoxy groups, further increasing electron density at the gold center compared to XPhos AuCl .
- Electronic Effects: The dimethylamino group in C₂₆H₃₆AuClNP enhances electron donation, making it suitable for activating electrophilic substrates, whereas methoxy groups in BrettPhos AuCl balance steric bulk with moderate electron donation .
Catalytic Performance in Cross-Coupling Reactions
Reaction Scope and Efficiency
- BrettPhos AuCl: Excels in Suzuki-Miyaura-type couplings involving aryl boronic acids and aryl halides, achieving turnover numbers (TONs) >1,000 in model reactions due to its balanced steric/electronic profile .
- C₂₆H₃₅AuClO₂P: Demonstrates superior activity in polar solvents (e.g., DMF) but lower TONs (~500) in nonpolar media, attributed to reduced solubility .
- XPhos AuCl : Effective in oxidative cyclizations (e.g., lactam formation) with yields >90%, leveraging its rigid triisopropyl backbone to stabilize transition states .
Substrate Compatibility
- Electron-Deficient Substrates: C₂₆H₃₆AuClNP (dimethylamino variant) outperforms BrettPhos AuCl in activating nitroarenes, with yields improving by ~20% .
- Sterically Hindered Substrates : BrettPhos AuCl and XPhos AuCl show comparable efficiency in coupling ortho-substituted aryl halides, but BrettPhos AuCl tolerates larger substituents (e.g., tert-butyl) due to its dimethoxy groups .
Ligand Effects on Reaction Kinetics
- Turnover Frequency (TOF): BrettPhos AuCl exhibits a TOF of 12 h⁻¹ in aryl-aryl couplings, surpassing C₂₆H₃₅AuClO₂P (TOF: 8 h⁻¹) but lagging behind XPhos AuCl (TOF: 15 h⁻¹) .
- Byproduct Formation : BrettPhos AuCl reduces homocoupling byproducts (<5%) compared to tert-butyl derivatives (~10%), likely due to enhanced steric shielding .
Biological Activity
Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) is a gold complex that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and structure:
- Molecular Formula : CHAuClOP
- Molecular Weight : 769.19 g/mol
- CAS Number : 1334547-75-9
This compound features a gold(I) center coordinated to a phosphine ligand (dicyclohexylphosphino) and a biphenyl derivative with methoxy substituents. The specific arrangement of these groups contributes to its biological properties.
Mechanisms of Biological Activity
Research indicates that gold complexes can exhibit a variety of biological activities through different mechanisms:
- Anticancer Activity : Gold complexes have been studied for their potential as anticancer agents. They may induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and modulation of signaling pathways such as the MAPK pathway.
- Antimicrobial Properties : Some studies suggest that gold complexes can possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential metabolic processes.
- Anti-inflammatory Effects : Gold compounds have been shown to reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, which may be beneficial in treating conditions like rheumatoid arthritis.
Case Studies and Research Findings
Several studies have highlighted the biological activity of chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I):
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that this compound inhibited the growth of various cancer cell lines, including breast and prostate cancer cells. The mechanism was attributed to the activation of apoptotic pathways and inhibition of cell proliferation markers .
- Antimicrobial Testing : In vitro tests showed that this gold complex exhibited significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus. The compound's ability to penetrate bacterial membranes was suggested as a possible mechanism .
- Anti-inflammatory Research : A recent investigation into the anti-inflammatory properties revealed that this compound effectively reduced inflammatory markers in cellular models of inflammation, suggesting potential therapeutic applications in chronic inflammatory diseases .
Data Table: Summary of Biological Activities
Q & A
What are the optimized synthetic routes for preparing Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I), and how is purity validated?
Answer:
The synthesis involves reacting the phosphine ligand with dimethylsulfide gold(I) chloride (AuCl·SMe₂). Key improvements include scaling reactions to ≥2 mmol and optimizing reaction times (24–48 hr) under inert conditions, achieving yields >98% . Purity is ensured through recrystallization (e.g., using dichloromethane/hexane mixtures) and validated via:
- 1H/13C/31P-NMR : Confirming ligand coordination (e.g., 31P NMR δ 25–30 ppm for Au-P bonding).
- Elemental analysis : Matching calculated C, H, and P content (±0.3%).
- XRD crystallography : Resolving steric geometry and Au-Cl bond lengths (e.g., 2.28–2.32 Å) .
What spectroscopic and crystallographic techniques are critical for characterizing this gold(I) complex?
Answer:
- 31P NMR : Detects Au-P coordination (shift ~25–30 ppm vs. free ligand δ ~−5 ppm).
- XRD : Resolves steric bulk and bond angles (e.g., biphenyl torsion angles >45°), critical for understanding catalytic activity .
- Elemental analysis : Validates stoichiometry (e.g., C: 54.2%, H: 6.1%, P: 4.8% for C₃₈H₅₈AuClO₂P) .
How do steric and electronic properties of the biphenylphosphine ligand influence catalytic performance?
Answer:
- Steric effects : The 2',4',6'-triisopropyl groups prevent catalyst deactivation by blocking axial coordination, enhancing stability in cross-couplings .
- Electronic effects : Electron-donating methoxy groups (3,6-dimethoxy) increase electron density at Au, accelerating oxidative addition steps in arylations .
- Case study : In enantioselective tetraarylmethane synthesis, the ligand’s steric bulk directs meta-hydroxyl substitution with >90% ee .
What strategies improve synthesis scalability while maintaining high yields?
Answer:
- Scale-up protocols : Doubling reaction scale (2 mmol → 4 mmol) with constant stirring and slow ligand addition minimizes exothermic side reactions .
- Solvent optimization : Using anhydrous THF or toluene enhances ligand solubility and reaction homogeneity.
- Post-synthesis purification : Flash chromatography (silica gel, hexane/EtOAc) followed by recrystallization improves isolated yields to >98% .
How does the counterion (e.g., Cl⁻ vs. NTf₂⁻) affect catalytic behavior?
Answer:
- Chloride (Cl⁻) : Limited solubility in polar aprotic solvents (e.g., DMF), favoring solid-supported catalysis.
- Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) : Enhances solubility in dichloroethane or THF, enabling homogeneous catalysis at lower temps (e.g., 40°C vs. 80°C for Cl⁻) .
- Reactivity : NTf₂⁻ accelerates transmetalation in Au-catalyzed C–H activations due to weaker ion pairing .
What are the stability and storage requirements for this complex?
Answer:
- Stability : Decomposes above 200°C; sensitive to light and moisture (hydrolysis of Au-Cl bond).
- Storage : Under argon at 2–8°C in amber vials. Purity drops by <2% over 6 months under these conditions .
How is this complex applied in bioorthogonal catalysis, and what modifications are needed?
Answer:
- Bioorthogonal use : Au-XPhos (analogous complex) catalyzes azide-alkyne cycloadditions in cellular environments .
- Modifications : Introducing PEGylated phosphine ligands improves aqueous solubility (e.g., replacing cyclohexyl with PEG-substituted aryl groups) .
How should researchers address contradictory data in reaction yields when varying phosphine ligands?
Answer:
- Control experiments : Compare turnover numbers (TONs) under identical conditions (solvent, temp, substrate ratio).
- Ligand screening : Test electronic profiles (e.g., Tolman electronic parameters) and steric bulk (%VBur) to isolate effects .
- Case study : Replacing dicyclohexyl with di-tert-butylphosphine increases TON by 3× in Au-catalyzed cyclopropanations due to enhanced steric protection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
